molecular formula C11H13FN2O3S B7937410 (3-Amino-5-fluorophenyl)(1,1-dioxidothiomorpholino)methanone

(3-Amino-5-fluorophenyl)(1,1-dioxidothiomorpholino)methanone

Cat. No.: B7937410
M. Wt: 272.30 g/mol
InChI Key: IJPNOJZDMXAWTH-UHFFFAOYSA-N
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Description

(3-Amino-5-fluorophenyl)(1,1-dioxidothiomorpholino)methanone is a complex organic compound characterized by the presence of an amino group, a fluorine atom, and a dioxidothiomorpholino group attached to a methanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-5-fluorophenyl)(1,1-dioxidothiomorpholino)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Amino-Fluorophenyl Intermediate: The starting material, 3-fluoroaniline, undergoes nitration to form 3-fluoro-4-nitroaniline. This intermediate is then reduced to yield 3-amino-5-fluoroaniline.

    Introduction of the Dioxidothiomorpholino Group: The 3-amino-5-fluoroaniline is reacted with a thiomorpholine-1,1-dioxide derivative under specific conditions to introduce the dioxidothiomorpholino group.

    Formation of the Methanone Backbone: The final step involves the reaction of the intermediate with a suitable methanone precursor to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-5-fluorophenyl)(1,1-dioxidothiomorpholino)methanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The methanone group can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(3-Amino-5-fluorophenyl)(1,1-dioxidothiomorpholino)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3-Amino-5-fluorophenyl)(1,1-dioxidothiomorpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    (3-Amino-5-chlorophenyl)(1,1-dioxidothiomorpholino)methanone: Similar structure but with a chlorine atom instead of fluorine.

    (3-Amino-5-bromophenyl)(1,1-dioxidothiomorpholino)methanone: Similar structure but with a bromine atom instead of fluorine.

    (3-Amino-5-iodophenyl)(1,1-dioxidothiomorpholino)methanone: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (3-Amino-5-fluorophenyl)(1,1-dioxidothiomorpholino)methanone imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain molecular targets, compared to its halogenated analogs. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

(3-amino-5-fluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O3S/c12-9-5-8(6-10(13)7-9)11(15)14-1-3-18(16,17)4-2-14/h5-7H,1-4,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPNOJZDMXAWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C(=O)C2=CC(=CC(=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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